

NSC 109555: A Technical Guide to its Target Selectivity Profile

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Compound of Interest		
Compound Name:	NSC 109555	
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Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a key role in cell cycle arrest and apoptosis.[5] This technical guide provides an in-depth overview of the target selectivity profile of **NSC 109555**, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Target Selectivity Profile

NSC 109555 is a highly selective inhibitor of Chk2, demonstrating significantly less activity against other kinases, including the closely related Chk1.[2][4][6] The compound acts as a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 enzyme.[1][2][7] The following table summarizes the known inhibitory concentrations (IC50) of **NSC 109555** against various kinases.



Target Kinase	IC50 (nM)	Comments
Chk2	200 - 240[3][6][7]	Primary target.
Chk1	>10,000[2][4]	Demonstrates high selectivity for Chk2 over Chk1.
Brk	210[6]	Breast tumor kinase.
c-Met	6,000[6]	Hepatocyte growth factor receptor.
IGFR	7,400[6]	Insulin-like growth factor receptor.
LCK	7,100[6]	Lymphocyte-specific protein tyrosine kinase.

Experimental Protocols

The following sections describe the likely methodologies used to determine the target selectivity profile of **NSC 109555**, based on standard practices in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **NSC 109555** against Chk2 and other kinases was likely determined using an in vitro kinase assay. A common method involves the following steps:

- Reaction Mixture Preparation: A reaction buffer containing the purified recombinant kinase (e.g., Chk2), a substrate (such as histone H1 or a synthetic peptide), and ATP (often radiolabeled, e.g., [y-32P]ATP) is prepared.[8]
- Inhibitor Addition: **NSC 109555** is added to the reaction mixture at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the



substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.

 IC50 Determination: The concentration of NSC 109555 that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

To confirm the activity of **NSC 109555** in a cellular context, assays to measure the inhibition of Chk2-mediated signaling are employed. For instance, the inhibition of Chk2 autophosphorylation or the phosphorylation of its downstream substrates like Cdc25C can be assessed in cells treated with a DNA damaging agent (to activate Chk2) and **NSC 109555**.[9] Western blotting with phospho-specific antibodies is a standard technique for this analysis.

X-ray Crystallography

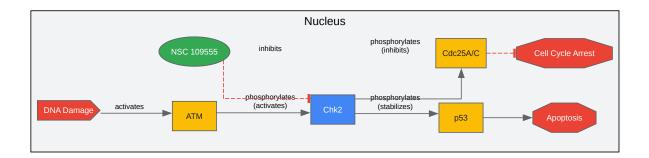
The structural basis for the potency and selectivity of **NSC 109555** was elucidated through X-ray crystallography.[7][10][11] This involves:

- Co-crystallization: The catalytic domain of Chk2 is co-crystallized with NSC 109555.
- X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
- Structure Determination: The electron density map is calculated from the diffraction data, allowing for the determination of the three-dimensional structure of the Chk2-NSC 109555 complex. This reveals the specific molecular interactions between the inhibitor and the enzyme's active site.

Signaling Pathways and Experimental Workflows DNA Damage Response Pathway

NSC 109555 targets Chk2 within the broader DNA damage response pathway. The following diagram illustrates the central role of Chk2 in this signaling cascade.





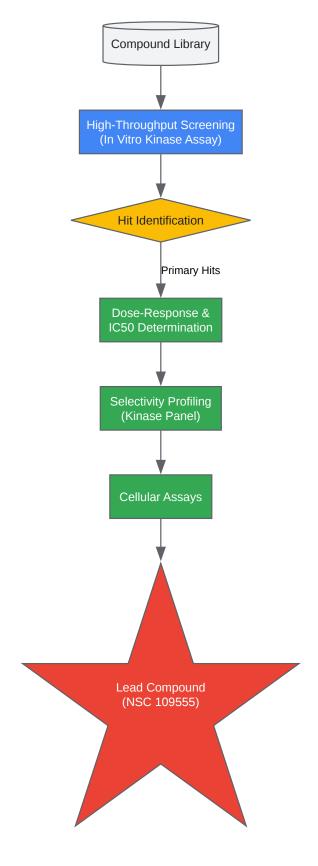
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NSC 109555 inhibits Chk2 in the DNA damage response pathway.

Kinase Inhibitor Screening Workflow

The discovery of **NSC 109555** as a Chk2 inhibitor likely followed a high-throughput screening campaign. The general workflow for such a process is depicted below.





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General workflow for kinase inhibitor discovery.



Conclusion

NSC 109555 is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its high selectivity over Chk1 and other kinases makes it a valuable tool for studying the specific roles of Chk2 in cellular processes, particularly in the context of DNA damage and cancer biology. The available structural and quantitative data provide a solid foundation for its use in research and as a lead compound for the development of novel therapeutic agents targeting the Chk2 pathway.

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